6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPSLFCNZVKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with methyl acetoacetate under reflux conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or modulate the expression of inflammatory cytokines. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Pyridazinone derivatives are highly tunable, with substituents at positions 2, 4, 5, and 6 significantly altering their properties. Below is a comparison of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances polarity and metabolic stability compared to 4-methylphenyl or benzyl substituents .
- Melting Points : Bulky substituents (e.g., phenyl at position 2) increase melting points due to stronger intermolecular interactions (e.g., 306°C for 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one) .
- Solubility: Unsubstituted pyridazinones (e.g., 6-phenylpyridazin-3(2H)-one) exhibit poor aqueous solubility (0.12 mg/mL in water), while methyl or benzyl groups marginally improve solubility in organic solvents .
Pharmacological Activity
Anti-Inflammatory and Analgesic Effects
- Piperazinyl Derivatives : Compounds like 6-(4-fluorophenyl)-2-[2-(4-(2-fluorophenyl)piperazinyl)-2-oxoethyl]pyridazin-3(2H)-one exhibit antiviral activity, suggesting fluorinated aryl groups enhance target specificity .
Anticancer and Antiviral Potential
- Chlorophenyl Analogs : 6-(4-Chlorophenyl) derivatives demonstrate cytotoxicity against AGS gastric cancer cells, with IC₅₀ values <10 μM .
- Piperazine-Linked Compounds : Derivatives with piperazine moieties at position 2 show improved pharmacokinetic profiles due to increased solubility and bioavailability .
Biological Activity
6-(4-Fluorophenyl)-2-methylpyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyridazinone core with a fluorophenyl substituent at the 4-position and a methyl group at the 2-position, contributing to its unique biological profile.
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have demonstrated that derivatives of pyridazinones, including those similar to this compound, exhibit significant inhibitory effects on monoamine oxidase (MAO). For instance, compounds structurally related to this class have shown potent inhibition of MAO-B with IC50 values as low as 0.013 µM. These inhibitors are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their selective and reversible inhibition properties .
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T3 | 1.57 | 0.039 | 120.8 |
| T6 | 4.19 | 0.013 | 107.4 |
2. Agonistic Activity on Formyl Peptide Receptors (FPR)
Another significant finding is the agonistic activity of pyridazinone derivatives at formyl peptide receptors (FPR). Compounds similar to this compound have shown the ability to activate intracellular calcium mobilization in human neutrophils, indicating their potential role in inflammatory responses .
| Compound | FPR1 EC50 (µM) | FPRL1 EC50 (µM) |
|---|---|---|
| 14a | 0.01 | N.A. |
| 14f | N.A. | N.A. |
3. Anti-inflammatory and Analgesic Properties
Pyridazinones have also been evaluated for their anti-inflammatory and analgesic properties. Studies indicate that certain derivatives can inhibit thromboxane A2 synthetase activity, leading to reduced platelet aggregation and inflammation . The analgesic effects have been attributed to their ability to modulate pain pathways without significantly affecting prostacyclin synthesis.
Case Studies
A notable case study involved the evaluation of a series of pyridazinone derivatives for their anti-inflammatory effects in an adjuvant-induced arthritis model. The results indicated that compounds with specific substitutions exhibited significant reductions in inflammatory markers such as TNFα and IL-6, showcasing their therapeutic potential in autoimmune diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyridazinones is heavily influenced by their structural modifications. For instance:
- Fluoro Substitution : The presence of a fluorine atom at the para position enhances MAO-B inhibition.
- Methyl Group Positioning : The positioning of methyl groups affects receptor affinity and selectivity.
- Aryl Group Variations : Different aryl substitutions can modulate both agonistic and antagonistic properties at FPRs.
Q & A
Q. Table 1: Representative Synthetic Protocols
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Phenyl hydrazine, ethanol, reflux | 29.3 | 95.2 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–78 | 98.5 |
How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?
Basic Research Question
Structural confirmation employs a combination of spectroscopic and crystallographic methods:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.4–8.6 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR : C=O stretch at ~1674 cm⁻¹ and C-F vibration at ~1220 cm⁻¹ .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the fluorophenyl and pyridazinone rings (e.g., 15.2°) . SHELXL refinement ensures accuracy in crystallographic data .
Advanced Insight : For non-crystalline samples, DFT calculations (B3LYP/6-311++G(d,p)) predict geometry and vibrational spectra, validated against experimental data .
What computational methods are used to predict the electronic properties and reactivity of this compound, and how do they inform experimental design?
Advanced Research Question
- DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess charge transfer potential. The fluorophenyl group lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking : Screens interactions with biological targets (e.g., viral proteases), guiding functionalization for improved binding affinity .
- MD Simulations : Predict solvation effects and stability in aqueous media, critical for pharmacological applications .
Methodological Note : Gaussian 09 and AutoDock Vina are standard software, with basis sets optimized for halogenated systems .
How do researchers resolve contradictions in pharmacological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., antiviral vs. kinase inhibition) arise from:
- Assay Conditions : Varying cell lines (e.g., AGS vs. HEK293) or incubation times .
- Structural Analogues : Substituents like 4-methylbenzyl groups () or trifluoromethyl moieties () alter target selectivity.
- Validation : Multi-dose assays (IC₅₀, EC₅₀) and comparative studies with positive controls (e.g., Remdesivir for antiviral activity) standardize results .
Case Study : Compound 11 () showed nanomolar vasodilation activity due to a pyrrolidin-1-yl-ethoxy group, absent in less active analogs.
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced Research Question
- Challenges : Low solubility in common solvents and polymorphism due to flexible pyridazinone ring .
- Solutions :
Q. Crystallographic Workflow :
Data collection: Bruker SMART CCD diffractometer (Mo-Kα radiation) .
Refinement: SHELXL (R-factor < 0.06) with ORTEP-3 for visualization .
How do ring puckering and conformational dynamics influence the compound’s biological activity?
Advanced Research Question
- Puckering Analysis : Cremer-Pople parameters quantify ring non-planarity (e.g., θ = 15° for pyridazinone), affecting binding pocket compatibility .
- Dynamic Effects : NMR relaxation studies (T₁, T₂) reveal millisecond-timescale ring flipping, which may modulate enzyme inhibition kinetics .
Computational Validation : QM/MM simulations correlate puckering amplitudes with steric clashes in target proteins .
What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
Basic Research Question
Q. Table 2: Solubility in Pharmaceutical Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | 45.2 | |
| Ethanol/Water (1:1) | 12.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
